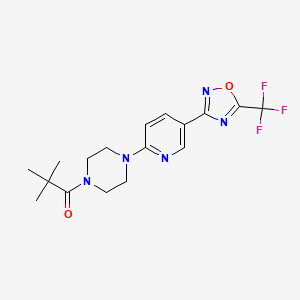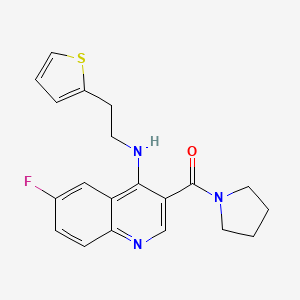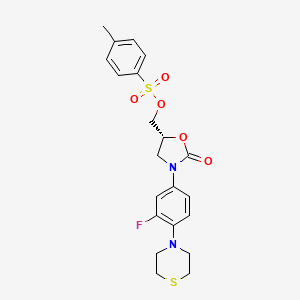![molecular formula C25H26N4O3S B2597895 2-(phenoxymethyl)-1-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole CAS No. 1210456-69-1](/img/structure/B2597895.png)
2-(phenoxymethyl)-1-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(phenoxymethyl)-1-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole is an intricate organic compound known for its diverse applications in various scientific fields. This compound features a unique fusion of benzimidazole, piperidine, pyridine, and phenoxymethyl groups, contributing to its multifaceted reactivity and potential.
Vorbereitungsmethoden
Synthetic routes and reaction conditions
Step 1: : Synthesis of phenoxymethyl derivatives: Phenol is treated with chloromethyl methyl ether in the presence of a base to yield phenoxymethyl.
Step 2: : Piperidine intermediate: The piperidine ring is formed via the cyclization of appropriate precursors such as N-substituted ethylenediamines.
Step 3: : Coupling reactions: The benzimidazole core is synthesized through condensation reactions involving o-phenylenediamine and formic acid, followed by incorporation of the pyridin-3-ylsulfonyl-piperidine and phenoxymethyl groups.
Industrial production methods Industrial production involves large-scale synthesis using automated reactors to ensure purity and yield. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are employed for quality control.
Analyse Chemischer Reaktionen
Types of reactions it undergoes
Oxidation: : The benzimidazole and phenoxymethyl groups are susceptible to oxidation, forming respective oxides.
Reduction: : Reduction reactions can lead to the hydrogenation of the pyridine ring.
Substitution: : Nucleophilic and electrophilic substitution reactions occur at the piperidine and phenoxymethyl sites.
Common reagents and conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Hydrogen gas (H2) with palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4).
Substituents: Halides (chlorine, bromine), sulfonates (tosylates).
Major products formed from these reactions
Oxidized products: Benzimidazole oxides.
Reduced products: Hydrogenated pyridine derivatives.
Substituted products: Halogenated and sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound serves as a precursor for synthesizing complex organic molecules. Biology: It is investigated for its potential as an enzyme inhibitor. Medicine: Preliminary studies suggest its role in developing novel therapeutic agents for diseases like cancer and neurodegenerative disorders. Industry: It finds use in materials science, particularly in developing advanced polymers and resins.
Wirkmechanismus
The compound's biological activity is linked to its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, disrupting the normal function. The pathways involved often include signaling cascades related to cell proliferation and apoptosis.
Vergleich Mit ähnlichen Verbindungen
This compound's uniqueness lies in its structural diversity, offering various sites for chemical modifications and interactions, making it a valuable molecule for scientific research and industrial applications.
Eigenschaften
IUPAC Name |
2-(phenoxymethyl)-1-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O3S/c30-33(31,22-9-6-14-26-17-22)28-15-12-20(13-16-28)18-29-24-11-5-4-10-23(24)27-25(29)19-32-21-7-2-1-3-8-21/h1-11,14,17,20H,12-13,15-16,18-19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTQBGEMXLCGILA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C3=CC=CC=C3N=C2COC4=CC=CC=C4)S(=O)(=O)C5=CN=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
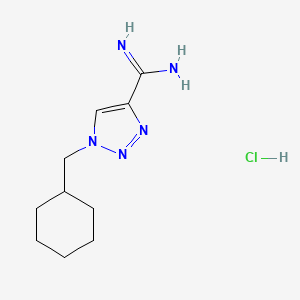
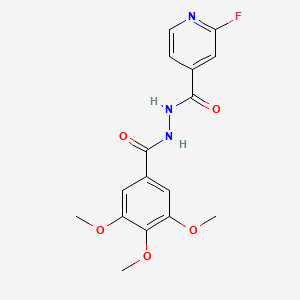
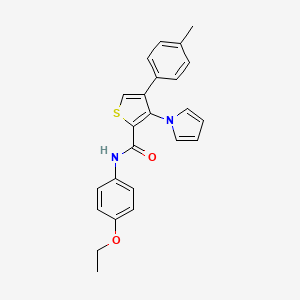
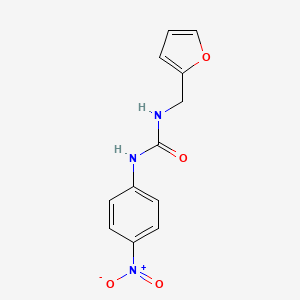
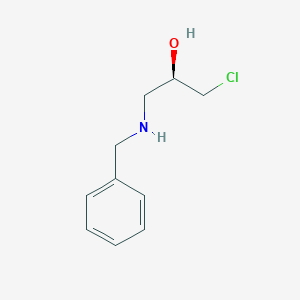
![2-[6-ethyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2597824.png)
![N-(2-(butyl(methyl)amino)ethyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2597826.png)
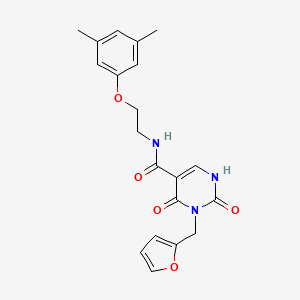
![2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2597828.png)
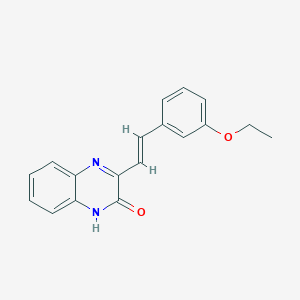
![4-fluoro-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide](/img/structure/B2597830.png)
